molecular formula C40H56 B016060 Lycopene CAS No. 502-65-8

Lycopene

Cat. No.: B016060
CAS No.: 502-65-8
M. Wt: 536.9 g/mol
InChI Key: OAIJSZIZWZSQBC-GYZMGTAESA-N
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Description

Lycopene (C₄₀H₅₆) is a vibrant red, fat-soluble tetraterpene and a major carotenoid found in tomatoes and other red fruits. As a research reagent, it is valued for its potent biological activities, primarily attributed to its unique structure of 11 conjugated double bonds, which makes it one of the most powerful natural antioxidants. This high-purity compound is offered For Research Use Only (RUO) and is intended solely for laboratory investigations. Key Research Areas and Applications: Cancer Research: Investigate this compound's potential to inhibit cancer cell proliferation and induce apoptosis in various models, including prostate, breast, and colon cancers. Studies suggest it modulates signaling pathways and upregulates gap junction communication . Oxidative Stress and Metabolic Studies: Utilize this compound as a tool to study mechanisms against oxidative damage. It effectively quenches singlet oxygen and neutralizes free radicals, protecting lipids, proteins, and DNA from reactive oxygen species (ROS) . Cardiovascular and Metabolic Disease Research: Explore its role in improving vascular and endothelial function, reducing atherosclerotic plaque size, and ameliorating metabolic syndrome components . Nutraceutical and Formulation Development: Applied in research to enhance stability, bioavailability, and delivery of bioactive compounds in functional food and pharmaceutical models using advanced encapsulation technologies . Mechanism of Action: this compound's research utility stems from multiple mechanisms. Its primary action is as a potent antioxidant, scavenging singlet oxygen with an efficacy twice that of β-carotene and ten times that of α-tocopherol . Beyond antioxidant activity, it influences cellular processes by interfering with growth factor receptor signaling, arresting the cell cycle, and promoting the expression of connexin 43 to facilitate direct intercellular gap junction communication (GJC) . It also demonstrates anti-inflammatory properties and can modulate transcription factors and enzyme systems involved in the body's antioxidant defense . Product Characteristics: Our this compound is a deep red, crystalline solid with a melting point of 172-175°C. It is soluble in chloroform, hexane, and other organic solvents, but insoluble in water. Researchers should note that the compound is sensitive to light, oxygen, high temperature, acids, and metal ions; appropriate storage and handling are required to maintain stability .

Properties

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIJSZIZWZSQBC-GYZMGTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56
Record name lycopene
Source Wikipedia
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Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046593
Record name all-trans-Lycopene
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Molecular Weight

536.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lycopene
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

502-65-8
Record name Lycopene
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Record name Lycopene
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Record name Lycopene
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Record name all-trans-Lycopene
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Record name Psi,psi-carotene
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Record name LYCOPENE
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Record name Lycopene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

175 °C
Record name Lycopene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003000
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Solvent Selection and Optimization

This compound’s hydrophobicity necessitates non-polar or semi-polar solvents for efficient extraction. Studies comparing hexane, ethyl acetate, acetone, ethanol, and petroleum ether have demonstrated that solvent combinations often outperform single solvents. For instance, a ternary system of acetone-ethyl acetate-ethanol (1:1:1) yielded 6.76 mg/100g of this compound, outperforming binary or single solvents. Ethyl acetate alone achieved a recovery rate of 97.12% from freeze-dried tomato powder, attributed to its balanced polarity that effectively dissolves this compound without degrading its structure.

Temperature and Time Parameters

Thermal conditions significantly influence extraction efficiency. Optimizing temperature-time combinations is critical to balancing yield and energy costs. Experiments conducted at 30–45°C revealed that 40°C for 5 hours produced 8.68 mg/100g of this compound, nearly equivalent to 10-hour extractions (8.75 mg/100g). Prolonged exposure beyond 5 hours at 40°C offered minimal gains, suggesting diminishing returns. Conversely, higher temperatures (45°C) reduced yields due to solvent evaporation and this compound degradation.

Feed-to-Solvent Ratios

The ratio of raw material to solvent directly impacts extraction efficiency. A study testing 1:10, 1:20, and 1:30 ratios found that 1:30 maximized this compound recovery (12.06 mg/100g) by ensuring sufficient solvent volume to solubilize the compound. However, larger solvent volumes increase operational costs, necessitating cost-benefit analyses for industrial applications.

Table 1: Solvent Systems and this compound Yields

Solvent SystemThis compound Content (mg/100g)
Acetone-Ethyl Acetate8.68–8.75
Petroleum Ether-Ethanol2.75
Ethyl Acetate (single)4.39

Anti-Solvent Precipitation Techniques

Anti-solvent methods enhance purity by precipitating this compound from crude extracts. This approach combines solvent extraction with a secondary solvent to induce crystallization.

Ethyl Acetate Efficiency

In a comparative study, ethyl acetate extracted 4.39 mg/g of this compound from freeze-dried tomatoes, outperforming hexane (3.58 mg/g) and ethanol (1.25 mg/g). The crude extract was then treated with methanol, an anti-solvent, which precipitated this compound with 77.43% recovery. This method reduced processing time to 2 hours, making it suitable for rapid, small-scale preparations.

Recovery Rates and Purity

Thin-layer chromatography (TLC) confirmed the purity of anti-solvent-precipitated this compound, showing a single red spot matching authentic standards. High-performance liquid chromatography (HPLC) further validated the absence of β-carotene or other carotenoids, achieving >95% purity.

Industrial-Scale Extraction Processes

Patented industrial methods prioritize scalability and cost-effectiveness, often incorporating dehydration, drying, and mechanical processing.

Dehydration and Drying Parameters

A patented process involves pressing tomato pomace to 70% water content, followed by belt drying at 200–300°C to reduce moisture to 10–20%. High-temperature drying risks this compound degradation, but rapid processing minimizes oxidative damage. Antioxidants like proanthocyanidin or ascorbic acid are added to preserve this compound during this stage.

Crushing and Granulation

Post-drying, the material is coarse-crushed to 4–6 mm and sieved to separate seeds (<0.5% by weight) from skins (>99%). Fine crushing to 40–60 mesh precedes granulation, producing 0.5–1.0 mm granules for standardized formulations.

Table 2: Industrial Process Parameters

StepParameter
Dehydration70% water content
Drying Temperature200–300°C
Granule Size0.5–1.0 mm

Advanced and Emerging Extraction Technologies

Non-thermal methods and encapsulation strategies aim to address this compound’s sensitivity to heat and oxidation.

Non-Thermal Methods

High-pressure processing (HPP) and ultrasound-assisted extraction mitigate thermal degradation. HPP at 400–600 MPa preserves this compound’s all-trans configuration, while ultrasound enhances solvent penetration through cavitation. These methods achieve yields comparable to conventional techniques but require specialized equipment.

Micro- and Nanoencapsulation

Encapsulating this compound in alginate or chitosan matrices improves stability during storage. Studies report a 30–40% reduction in degradation over 60 days when encapsulated this compound is stored at 4°C. Nanoemulsions further enhance bioavailability, enabling applications in functional foods and supplements.

Comparative Analysis of Extraction Methods

Table 3: Method Comparison

MethodYield (mg/100g)Time (h)Purity (%)
Solvent Extraction8.755–1085–90
Anti-Solvent3.502>95
Industrial Drying12.066–880–85
HPP7.201–290–95

Chemical Reactions Analysis

Isomerization

  • Factors Influencing Isomerization:
    • Light and Heat: Exposure to light and heat triggers isomerization from trans to cis configurations [2, 14]. Heating lycopene causes it to isomerize to a variety of cis-isomers .
    • Processing Conditions: During food processing, isomerization is a primary cause of this compound degradation .
    • Post-Absorption: Research indicates that this compound undergoes post-absorption isomerization from trans- to cis-isomers within body tissues [7, 14].
    • Enzymatic activity: Trans-to-cis isomerization may occur by heat induction within body tissues .

Oxidation

This compound's polyene structure makes it highly reactive towards oxygen and free radicals . Oxidation can lead to the degradation of this compound, resulting in various oxidation products [2, 34].

  • Oxidation Process:
    • Exposure to Oxygen: this compound can undergo oxidation when exposed to oxygen, leading to the formation of different oxidation products .
    • HOCl Scavenging: this compound functions as a scavenger of hypochlorous acid (HOCl), an oxidant linked to tissue oxidation in cardiovascular and inflammatory disorders [3, 11]. The oxidation of this compound by HOCl results in a color change from red to colorless, indicating this compound degradation [3, 11, 33].
    • Formation of Metabolites: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analyses show that exposure of this compound to HOCl produces metabolites from oxidative cleavage of C=C bonds [3, 11].
    • Degradation Dependence: The degree of this compound degradation depends on the ratio between HOCl and this compound, suggesting multiple HOCl molecules are consumed per this compound molecule [3, 11].
  • Oxidation Products:
    • Epoxides: Oxidation of this compound initially produces this compound 1,2-epoxide and this compound 5,6-epoxide as main metabolites . Minor metabolites include this compound 1,2;5,6-diepoxide and this compound 1,2;10,20-diepoxide .
    • Apo-lycopenals/ones: Further oxidation can lead to cleavage compounds such as apo-lycopenals and apo-lycopenones .
    • Other Metabolites: Oxidative products identified in vitro include 3,7,11-trimethyl-2,4,6,10-dodecatetraen-1-al, 6,10,14-trimethyl-3,5,7,9,13-pentadecapentaen-2-one, acycloretinal, apo-14′-lycopenal, apo-12′-lycopenal, apo-10′-lycopenal, apo-8′-lycopenal, and apo-6′-lycopenal .

Reactions with Free Radicals

This compound can intervene in reactions initiated by free radicals, such as hydroxyl radicals (OH−) or peroxy radicals . Its antioxidant properties are attributed to its ability to quench oxygen and scavenge free radicals [12, 23].

  • Antioxidant Mechanism:
    • This compound increases the cellular antioxidant defense system .
    • It acts as a potent oxygen quenching reagent among carotenoids [12, 18].
    • This compound scavenges HOCl, reducing tissue oxidation in cardiovascular and inflammatory disorders [3, 11, 31].

Enzymatic Cleavage

This compound can undergo enzymatic cleavage in mammals, primarily through the action of ß-carotene oxygenase 1 (BCO1) and ß-carotene oxygenase 2 (BCO2) .

  • Enzymes Involved:
    • BCO1: Present in the cytosol, BCO1 cleaves ß-carotene and apocarotenoids centrally .
    • BCO2: Present in mitochondria, BCO2 cleaves a wide variety of carotenoids and apocarotenoids eccentrically .
  • Cleavage Products:
    • BCO1 centrally cleaves ß-carotene at the 15,15′ double bond, producing two molecules of retinaldehyde .
    • BCO2 metabolism of ß-carotene results in cleavage at the 9′10′ double bond, producing ß-apo-10′-carotenal and ß-ionone .

This compound Degradation

This compound degradation occurs through isomerization and oxidation during processing [4, 20]. Factors such as temperature and oxygen exposure influence the rate of degradation [2, 4].

  • Degradation Factors:
    • Temperature: this compound is not stable at cooking temperatures above 100 °C .
    • Processing Methods: Frying causes serious this compound loss in tomatoes due to high temperatures . Microwaving and baking cause less degradation .
    • Oxygen: Exposure to oxygen accelerates this compound degradation .
  • Stabilization Strategies:
    • Encapsulation, emulsification, and protection with coatings can enhance this compound stability .
    • Adding antioxidants and using appropriate packaging materials can prevent degradation .

Scientific Research Applications

Antioxidant Properties

Lycopene is recognized for its potent antioxidant capabilities, which play a crucial role in mitigating oxidative stress—a key factor in numerous chronic diseases. Studies have shown that this compound can effectively reduce oxidative damage in cells, thereby lowering the risk of diseases such as cancer and cardiovascular conditions .

Cancer Prevention

Numerous studies have explored the anti-cancer properties of this compound, particularly in relation to prostate, breast, and ovarian cancers.

  • Prostate Cancer : Epidemiological studies suggest that higher dietary intake of this compound is associated with a reduced risk of prostate cancer. A systematic review indicated that this compound supplementation could lower prostate-specific antigen (PSA) levels and reduce tumor progression .
  • Breast Cancer : In vitro studies demonstrated that this compound can induce apoptosis in breast cancer cells (MCF-7), suggesting its potential as an adjunct therapy in breast cancer treatment .
  • Ovarian Cancer : this compound has been shown to decrease tumor size and number in animal models of ovarian cancer by modulating key signaling pathways involved in tumorigenesis .

Cardiovascular Health

This compound contributes to cardiovascular health by improving lipid profiles and reducing inflammation. Research has indicated that:

  • Regular consumption of this compound can lower LDL cholesterol levels and increase HDL cholesterol, thus improving overall cardiovascular health .
  • It has been linked to improved endothelial function and reduced arterial stiffness, which are critical factors in preventing heart disease .

Metabolic Disorders

This compound's role in managing metabolic disorders such as obesity and type 2 diabetes has been extensively studied:

  • Weight Management : In animal studies, this compound supplementation resulted in decreased body weight gain and improved glucose metabolism by activating specific metabolic pathways .
  • Diabetes Management : this compound has been shown to enhance insulin sensitivity and reduce markers of inflammation associated with diabetes .

Neuroprotection

Emerging research suggests that this compound may have protective effects on brain health:

  • Studies indicate that higher serum levels of this compound are associated with a lower risk of Alzheimer's disease and cognitive decline in older adults .
  • Its neuroprotective properties may stem from its ability to reduce oxidative stress and inflammation in neural tissues .

Dermatological Applications

This compound is also being explored for its benefits in skin health:

  • Research has shown that topical application of this compound can protect against UV-induced skin damage, potentially reducing the risk of skin cancers .
  • It may improve skin texture and elasticity by enhancing collagen synthesis .

Gastrointestinal Health

This compound's anti-inflammatory properties extend to gastrointestinal health:

  • Studies have reported improvements in bowel function and a reduction in symptoms of chronic constipation associated with increased this compound intake .
  • Its potential role in reducing the risk of gastrointestinal cancers is an area of ongoing research .

Summary Table of this compound Applications

Application AreaKey Findings
AntioxidantReduces oxidative stress; protects against chronic diseases
Cancer PreventionLowers risk of prostate, breast, and ovarian cancers
Cardiovascular HealthImproves lipid profiles; enhances endothelial function
Metabolic DisordersAids weight management; improves insulin sensitivity
NeuroprotectionAssociated with reduced Alzheimer's risk; enhances cognitive function
Dermatological HealthProtects against UV damage; improves skin elasticity
Gastrointestinal HealthEnhances bowel function; potential protective effects against GI cancers

Comparison with Similar Compounds

Comparison with Similar Carotenoids

Structural Differences

Compound Chemical Structure Provitamin A Activity Key Functional Groups
Lycopene Acyclic, 11 conjugated double bonds No None (open-chain polyene)
β-Carotene Cyclic, β-ionone rings at both ends Yes Two β-ionone rings
Lutein Cyclic, hydroxyl groups No Hydroxyl groups, epoxy groups
Apo-8'-lycopenal Oxidized metabolite of this compound No Aldehyde group

This compound’s acyclic structure enhances its antioxidant capacity compared to β-carotene, which has provitamin A activity but a less efficient radical-quenching ability .

Bioavailability and Metabolism

  • This compound : Absorption is lipid-dependent. Thermal processing (e.g., cooking tomatoes) increases bioavailability by disrupting cellular matrices . Major metabolites include apo-8', -10', and -12'-lycopenal, which exhibit distinct bioactivities .
  • β-Carotene: Converted to retinol (vitamin A) in the intestine. Excess intake can lead to hypervitaminosis A, unlike this compound .

Health Effects and Mechanisms

Cancer Prevention
Compound Cancer Type Mechanism Clinical Evidence
This compound Prostate, Lung ROS reduction, apoptosis induction 25–30% risk reduction in cohort studies
β-Carotene Lung (in smokers) Pro-oxidant effects in high-dose supplements Increased lung cancer risk in RCTs
Apo-8'-lycopenal Hepatocarcinoma Inhibits metastasis via MMP-9 downregulation 2x stronger antimetastatic effect vs. This compound

This compound’s anti-cancer effects are attributed to its ability to inhibit cancer cell proliferation, modulate insulin-like growth factor signaling, and induce phase II detoxification enzymes . In contrast, β-carotene supplementation in smokers increased lung cancer risk due to pro-oxidant effects under high oxidative stress .

Cardiovascular and Neuroprotective Effects
  • This compound: Reduces LDL oxidation and improves endothelial function.

Synergistic and Contrasting Roles in Therapeutics

  • With Chemotherapy : this compound and β-carotene enhance docetaxel’s efficacy in ER+ breast cancer cells, reducing proliferation by ~40% at 0.1 μM concentrations .

Biological Activity

Lycopene, a carotenoid pigment predominantly found in tomatoes and other red fruits, has garnered significant attention due to its potential health benefits, particularly its biological activities related to antioxidant properties, anti-cancer effects, and modulation of various physiological processes. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Antioxidant Properties

This compound is recognized for its powerful antioxidant capabilities. It is more effective than other carotenoids, such as β-carotene and α-tocopherol, in scavenging free radicals and quenching singlet oxygen. Specifically, it has been shown to be two-fold and ten-fold more effective than β-carotene and α-tocopherol in these activities, respectively . The antioxidant action of this compound helps mitigate oxidative stress, which is linked to various chronic diseases.

The mechanisms through which this compound exerts its antioxidant effects include:

  • Scavenging Reactive Oxygen Species (ROS) : this compound traps ROS, thereby reducing oxidative damage to cellular components such as lipids, proteins, and DNA.
  • Regulation of Gene Expression : this compound influences gene functions related to oxidative stress response and metabolism .
  • Enhancement of Cell Communication : It promotes intercellular communication, which is crucial for maintaining cellular homeostasis .

Anti-Cancer Activity

Numerous studies have highlighted this compound's potential as an anti-cancer agent. Research indicates that this compound can inhibit tumor growth and metastasis in various cancer types.

Case Studies and Findings

  • Prostate Cancer : A systematic review identified 72 studies demonstrating that this compound supplementation could improve treatment outcomes in prostate cancer patients. Key findings include:
    • Reduction in tumor volume and weight.
    • Induction of apoptosis (programmed cell death) in cancer cells.
    • Improvement in quality of life for patients undergoing treatment .
  • Ovarian Cancer : In animal models, this compound supplementation significantly reduced ovarian tumor occurrence and size. It also downregulated the expression of biomarkers associated with ovarian cancer progression .
  • Breast Cancer : this compound has been shown to induce apoptosis in breast adenocarcinoma cells (MCF-7) without causing necrosis or significant damage to the cell membrane. This suggests a selective action against cancer cells .

Anti-Inflammatory Effects

This compound also exhibits anti-inflammatory properties that contribute to its biological activity. It modulates inflammatory pathways by:

  • Inhibiting the nuclear factor kappa B (NF-κB) signaling pathway, which plays a critical role in inflammation.
  • Reducing the expression of pro-inflammatory cytokines and chemokines .

Table: Summary of Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntioxidantScavenging ROS; quenching singlet oxygen
Anti-cancerInduction of apoptosis; inhibition of tumor growth
Anti-inflammatoryInhibition of NF-κB; reduction of cytokine levels
Cardiovascular healthImprovement in serum lipid levels; endothelial function

Q & A

Q. How should researchers handle contradictory data on this compound’s role in chronic inflammation?

  • Methodological Answer : Conduct systematic reviews with strict inclusion/exclusion criteria (e.g., RCTs only). Perform subgroup analyses by population (e.g., obese vs. non-obese) and this compound source (tomato paste vs. supplements). Use GRADE criteria to evaluate evidence quality and identify knowledge gaps (e.g., long-term effects in low-grade inflammation) .

Tables for Quick Reference

Table 1 : Key Parameters for this compound Extraction Optimization

FactorOptimal RangeMethodReference
Solvent-to-solid ratio30:1–35:1 (v/w)RSM
Temperature50–55°COrthogonal design
Time90–120 minCentral composite

Table 2 : Common Pitfalls in this compound Research Design

PitfallSolutionFramework
Poor bioavailability controlUse nanoemulsions or adjuvantsFINER
Inconsistent quantificationStandardize HPLC protocolsICH Guidelines
Overlooking food matrix effectsTest this compound in tomato vs. purified formsPICO

Retrosynthesis Analysis

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Feasible Synthetic Routes

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